3-Heptanone, 4-methyl-, (4S)-
Description
Overview of Enantiomerically Pure Compounds in Advanced Organic Synthesis
Enantiomerically pure compounds (EPCs) are molecules that exist as a single stereoisomer. ub.edu The synthesis of these compounds is a cornerstone of advanced organic synthesis due to the distinct biological activities often exhibited by different enantiomers of the same compound. ub.edunumberanalytics.com In pharmaceuticals, for instance, one enantiomer may have a desired therapeutic effect, while the other could be inactive or even harmful. ub.edu Consequently, the ability to produce enantiomerically pure substances is not just an academic challenge but a critical necessity in the development of safe and effective drugs, as well as in the fields of agrochemicals and materials science. numberanalytics.com
The pursuit of enantiomerically pure compounds has driven the development of numerous asymmetric synthesis strategies. numberanalytics.com These methods employ a chiral influence to favor the formation of one enantiomer over the other. Key approaches include the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and chiral catalysts, which can induce stereoselectivity while participating in the reaction catalytically. numberanalytics.com Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in this domain, offering a more environmentally friendly alternative to traditional metal-based catalysts. ub.edu
Rationale for Research on (4S)-4-Methyl-3-Heptanone within Synthetic Chemistry Paradigms
(4S)-4-Methyl-3-heptanone, a specific chiral ketone, has garnered significant attention within the synthetic chemistry community. researchgate.net A primary driver for this interest is its role as a key signaling molecule in the natural world. For example, it is a principal alarm pheromone for certain ant species. smolecule.com The biological activity of such pheromones is often highly dependent on their stereochemistry.
The synthesis of (4S)-4-Methyl-3-heptanone and its stereoisomers serves as a valuable case study for developing and refining methods of asymmetric synthesis. researchgate.net Researchers have explored various synthetic routes to this compound, including those employing chiral reagents like SAMP and RAMP hydrazones, to achieve high enantiomeric purity. orgsyn.orgresearchgate.netnih.gov These synthetic efforts not only provide access to the specific target molecule for biological studies but also contribute to the broader toolkit of synthetic methodologies available to organic chemists for constructing other complex chiral molecules. nih.govcas.cn The challenges associated with controlling the stereocenter at the α-position to the carbonyl group in ketones make compounds like (4S)-4-Methyl-3-heptanone ideal substrates for testing the efficacy of new catalytic systems and synthetic strategies. acs.org
Chemical and Physical Properties
(4S)-4-Methyl-3-heptanone is a dialkyl ketone with the chemical formula C₈H₁₆O. nist.govnih.gov Its structure consists of a heptane (B126788) chain with a ketone group at the third carbon and a methyl group at the fourth carbon, which is a stereocenter. smolecule.com
Table 1: Chemical Identifiers for (4S)-4-Methyl-3-heptanone
| Identifier | Value |
|---|---|
| IUPAC Name | (4S)-4-methylheptan-3-one |
| CAS Number | 51532-30-0 |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| InChI | InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
| InChI Key | MVLRILUUXLBENA-LURJTMIESA-N |
Table 2: Physical Properties of 4-Methyl-3-heptanone (B36217)
| Property | Value |
|---|---|
| Boiling Point | 159.9 °C at 760 mmHg |
| Density | 0.811 g/cm³ |
| Refractive Index | 1.409 |
| Flash Point | 44.6 °C |
Synthesis and Research Findings
The asymmetric synthesis of α-chiral ketones like (4S)-4-Methyl-3-heptanone is a significant area of research. One established method involves the use of SAMP/RAMP hydrazone chemistry. researchgate.netorgsyn.org This approach allows for the stereoselective alkylation of a ketone. For instance, (S)-(+)-4-Methyl-3-heptanone can be synthesized starting from 3-pentanone (B124093), which is first converted to its (S)-SAMP hydrazone. orgsyn.org This hydrazone is then deprotonated and reacted with an alkylating agent, followed by ozonolysis to cleave the hydrazone and yield the desired chiral ketone. orgsyn.org
Recent advancements in catalysis have also provided new routes to chiral ketones. acs.orgorganic-chemistry.org For example, photoredox/nickel-catalyzed enantioconvergent acyl cross-coupling reactions have been developed for the synthesis of enolizable chiral α-aryl ketones. acs.org While not directly applied to (4S)-4-Methyl-3-heptanone in the cited literature, these modern methods highlight the ongoing efforts to develop milder and more general approaches to this class of compounds.
Research has also focused on the synthesis of related compounds, such as the four stereoisomers of 4-methyl-3-heptanol (B77350), which can be prepared from the corresponding chiral 4-methyl-3-heptanones. researchgate.netnih.gov These studies often involve stereoselective reduction of the ketone and enzymatic resolutions to separate diastereomers, further demonstrating the importance of these ketones as synthetic intermediates. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-methylheptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLRILUUXLBENA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466419 | |
| Record name | 3-Heptanone, 4-methyl-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51532-30-0, 51532-31-1 | |
| Record name | 3-Heptanone, 4-methyl-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylheptan-3-one, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNT65QN5WX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylheptan-3-one, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB5TD5A4UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 4s 4 Methyl 3 Heptanone
Stereoselective Synthesis Approaches
The creation of the single chiral center in (4S)-4-methyl-3-heptanone requires precise control of stereochemistry. Methodologies to achieve this can be broadly categorized into catalytic asymmetric syntheses, where a small amount of a chiral agent generates a large amount of chiral product, and substrate-controlled methods, which include the use of chiral auxiliaries and precursors from the chiral pool.
Asymmetric Catalysis for Enantioselective Formation
Asymmetric catalysis offers an efficient and atom-economical route to enantiomerically enriched compounds. This approach relies on a chiral catalyst to create a diastereomeric, transient state with the substrate, thereby directing the formation of one enantiomer over the other.
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com A plausible and well-established organocatalytic strategy for the synthesis of (4S)-4-methyl-3-heptanone involves the asymmetric conjugate addition to an α,β-unsaturated ketone. rutgers.edursc.org This approach typically proceeds through the formation of a transient iminium ion between the enone substrate and a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether. nih.gov
The iminium ion activation lowers the LUMO of the enone, facilitating attack by a nucleophile. The bulky chiral catalyst shields one face of the molecule, directing the incoming nucleophile to the opposite face, thus establishing the stereocenter. For the synthesis of (4S)-4-methyl-3-heptanone, this could involve the conjugate addition of a propyl nucleophile (e.g., from a Grignard reagent or an organozinc species) to a suitable 4-carbon enone acceptor. Alternatively, the addition of a methyl group to (E)-hept-4-en-3-one could be envisioned. While a specific organocatalytic synthesis for this exact molecule is not extensively detailed in the literature, the methodology is robust for creating chiral ketones with high enantioselectivity. mdpi.com
Table 1: Representative Organocatalytic Approach for Chiral Ketone Synthesis
| Step | Description | Key Reagents/Catalyst | Mechanism |
|---|---|---|---|
| 1 | Iminium Ion Formation | α,β-Unsaturated Ketone, Chiral Secondary Amine (e.g., Diarylprolinol derivative) | Reversible condensation of the catalyst with the enone. |
| 2 | Conjugate Addition | Organometallic Nucleophile (e.g., Propylzinc bromide) | Nucleophilic attack on the β-carbon of the activated iminium ion. |
| 3 | Hydrolysis | Aqueous Acid | Hydrolysis of the resulting enamine to release the chiral ketone and regenerate the catalyst. |
Transition metal catalysis provides a versatile platform for asymmetric C-C bond formation. mdpi.comnih.gov The synthesis of (4S)-4-methyl-3-heptanone can be achieved via the asymmetric alkylation of a ketone enolate or a latent enolate equivalent. pitt.edu This strategy often employs late transition metals like palladium, rhodium, or ruthenium, complexed with chiral ligands. mdpi.compitt.edu
In a typical reaction, a metal precursor and a chiral ligand form an active catalytic complex. This complex then reacts with the prochiral enolate of 3-pentanone (B124093). The chiral environment created by the ligand dictates the facial selectivity of the subsequent alkylation with an electrophile, such as propyl iodide. The choice of metal, the architecture of the chiral ligand (e.g., chiral phosphines), and the reaction conditions are all critical for achieving high enantioselectivity. uwindsor.ca Asymmetric allylic alkylation (AAA) represents another powerful transition-metal-catalyzed method, where a nucleophile displaces a leaving group from an allylic substrate, with stereocontrol exerted by the chiral catalyst. uwindsor.caacs.org
Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations under mild conditions. chemrxiv.org For the synthesis of (4S)-4-methyl-3-heptanone, ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family are particularly effective. rsc.orgnih.gov These enzymes catalyze the asymmetric reduction of the C=C double bond in α,β-unsaturated carbonyl compounds, using a flavin mononucleotide (FMN) cofactor that is regenerated by NAD(P)H. acsgcipr.org
The synthesis starts with an achiral precursor, (E)-4-methylhept-4-en-3-one. The ER selectively delivers a hydride to the β-carbon and a proton to the α-carbon, creating the chiral center at C4 with high fidelity. The stereochemical outcome—whether the (S) or (R) enantiomer is formed—is dependent on the specific ene-reductase chosen, allowing for precise stereocontrol. rsc.orgalmacgroup.com This method is highly attractive for industrial applications due to its environmental compatibility and high selectivity. almacgroup.com
Table 2: Enzyme-Based Stereocontrol in the Synthesis of 4-Methyl-3-heptanone (B36217)
| Enzyme Class | Substrate | Product | Key Feature |
|---|---|---|---|
| Ene-Reductase (ER) | (E)-4-methylhept-4-en-3-one | (S)-4-Methyl-3-heptanone | Asymmetric reduction of C=C bond. Stereochemical outcome is enzyme-dependent. |
| Ene-Reductase (ER) | (E)-4-methylhept-4-en-3-one | (R)-4-Methyl-3-heptanone | Different ER variants can produce the opposite enantiomer with high enantiomeric excess. |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. The Enders SAMP/RAMP hydrazone method is a well-established and highly effective example of this approach for the asymmetric alkylation of ketones. mit.eduorgsyn.org
The synthesis of (4S)-4-methyl-3-heptanone begins with the condensation of 3-pentanone with the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form a chiral SAMP-hydrazone. orgsyn.org This hydrazone is then deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a lithiated azaenolate. The chiral auxiliary blocks one face of the molecule, directing the subsequent alkylation with propyl iodide to the opposite face with high diastereoselectivity. mit.edu The final step involves the oxidative cleavage of the N-N bond, typically with ozone, which removes the auxiliary and reveals the desired (S)-4-methyl-3-heptanone with high enantiomeric excess (≥97% ee). mit.eduorgsyn.org
Data sourced from Organic Syntheses procedure. orgsyn.org
Chiral Pool Approaches Utilizing Natural Precursors
The chiral pool approach, or chiron approach, utilizes abundant, enantiopure natural products like carbohydrates, amino acids, or terpenes as starting materials. nih.gov This strategy leverages the existing stereocenters within the natural product, which are then carried through a synthetic sequence to the target molecule.
For the synthesis of (4S)-4-methyl-3-heptanone, a suitable starting material would be a molecule from the chiral pool that contains a stereocenter that can be elaborated into the (S)-configured methyl-bearing carbon at the C4 position. For instance, D-mannitol is a versatile chiral pool starting material that has been used to access a wide variety of natural products. nih.govnih.gov A synthetic sequence could be designed to convert one of the stereocenters of D-mannitol into the desired functionality. Similarly, terpenes such as (-)-citronellol, which possess a chiral methyl-branched center, could serve as a precursor. nih.gov The synthesis would involve a series of functional group interconversions, such as oxidation, reduction, and C-C bond formation, to transform the starting material into the final ketone product while preserving the integrity of the original stereocenter.
Kinetic Resolution Methodologies
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess. In the context of synthesizing (4S)-4-methyl-3-heptanone, enzymatic kinetic resolution has shown considerable promise.
Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and esters. While direct kinetic resolution of a ketone is less common, a prevalent strategy involves the reduction of a racemic ketone to a pair of diastereomeric alcohols, followed by lipase-catalyzed kinetic resolution of the alcohol mixture. For instance, the reduction of racemic 4-methyl-3-heptanone yields a mixture of four stereoisomeric 4-methyl-3-heptanols. These can then be subjected to enzymatic transesterification.
One notable application involves the use of Lipase AK for the stereospecific transesterification of 4-methyl-3-heptanol (B77350) stereoisomers with vinyl acetate. This process allows for the separation of the diastereomers, and by choosing the appropriate enantiomer of the starting ketone, the desired (4S)-configured product can be obtained. The efficiency of such enzymatic resolutions is often high, affording products with excellent enantiomeric excess.
Below is a table summarizing the key aspects of a lipase-catalyzed kinetic resolution approach for a related precursor to (4S)-4-methyl-3-heptanone:
| Enzyme | Substrate | Acyl Donor | Key Outcome | Reference |
| Lipase AK | Diastereomeric mixture of 4-methyl-3-heptanols | Vinyl Acetate | Stereospecific transesterification enabling separation of diastereomers | |
| Candida antarctica Lipase B (CALB) | Racemic secondary alcohols | Various acyl donors | High enantioselectivity in the resolution of a wide range of alcohols | |
| Pseudomonas cepacia Lipase (PCL) | Racemic esters and alcohols | - | Effective in both hydrolysis and transesterification reactions for kinetic resolution |
Dynamic Kinetic Resolution Techniques
A significant limitation of conventional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.
For the synthesis of (4S)-4-methyl-3-heptanone, a chemoenzymatic DKR approach is a highly attractive strategy. This would typically involve the combination of a metal catalyst for the racemization of the ketone and an enzyme for the stereoselective transformation of one of the enantiomers. The α-proton of 4-methyl-3-heptanone is acidic and can be epimerized under basic or acidic conditions, or with a suitable transition metal catalyst.
A plausible DKR process for producing (4S)-4-methyl-3-heptanone could involve the asymmetric reduction of racemic 4-methyl-3-heptanone. In this scenario, a racemization catalyst would continuously interconvert the (4R) and (4S) enantiomers of the ketone, while a stereoselective reducing agent, such as a chiral oxazaborolidine catalyst or a ketoreductase (KRED) enzyme, preferentially reduces the (4S)-enantiomer to the corresponding (3S,4S)-4-methyl-3-heptanol. Subsequent oxidation of the alcohol would yield the desired (4S)-4-methyl-3-heptanone.
Recent advancements have demonstrated the efficacy of combining ruthenium-based racemization catalysts with lipases or alcohol dehydrogenases for the DKR of various ketones and alcohols.
The following table outlines a conceptual chemoenzymatic DKR process for a generic α-substituted ketone:
| Racemization Catalyst | Biocatalyst | Reaction Type | Potential Product from (4S)-4-methyl-3-heptanone |
| Ruthenium complex | Ketoreductase (KRED) | Asymmetric Reduction | (3S,4S)-4-methyl-3-heptanol |
| Base or Lewis acid | Lipase | Asymmetric Transesterification (of the corresponding alcohol) | Enantioenriched ester of (3S,4S)-4-methyl-3-heptanol |
Novel Synthetic Routes and Reaction Cascade Development
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. While no specific MCR has been reported for the direct synthesis of (4S)-4-methyl-3-heptanone, the principles of MCRs can be applied to design novel synthetic routes.
An imaginative approach could involve an asymmetric organocatalytic MCR. For instance, a chiral secondary amine catalyst, such as a proline derivative, could be employed in a reaction cascade. A possible sequence could start with the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an in situ reaction with another component to build the carbon skeleton of 4-methyl-3-heptanone. The stereochemistry at the C4 position would be controlled by the chiral catalyst.
For example, a three-component reaction could be envisioned involving propanal, an organometallic reagent to introduce the propyl group, and another component to complete the heptanone backbone in a stereocontrolled manner. The development of such a reaction would represent a significant step forward in the efficient synthesis of this chiral ketone.
Flow Chemistry Applications in Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous benefits, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of chiral molecules, including pheromones, is increasingly benefiting from the adoption of flow chemistry techniques.
A potential flow chemistry approach for the synthesis of (4S)-4-methyl-3-heptanone could involve a multi-step sequence where intermediates are generated and consumed in a continuous manner without isolation. For instance, an asymmetric alkylation reaction to set the stereocenter could be performed in a packed-bed reactor containing an immobilized chiral catalyst. The output from this reactor could then be directly fed into a second reactor for a subsequent transformation, such as a deprotection or oxidation step, to yield the final product.
The on-demand generation of reactive intermediates, which is a key advantage of flow chemistry, could also be exploited. For example, a Grignard reagent could be prepared and immediately used in a subsequent reaction coil, minimizing the hazards associated with handling these reactive species in large quantities.
| Flow Reactor Type | Reaction Step | Advantages |
| Packed-Bed Reactor | Asymmetric alkylation with an immobilized chiral catalyst | Catalyst recyclability, high catalyst concentration |
| Tube-in-Tube Reactor | Reactions involving gaseous reagents (e.g., ozonolysis) | Enhanced safety, efficient gas-liquid mixing |
| Microreactor | Highly exothermic reactions | Superior temperature control, rapid mixing |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of (4S)-4-methyl-3-heptanone can be made more environmentally benign by incorporating these principles.
Biocatalysis: The use of enzymes, as discussed in the context of kinetic and dynamic kinetic resolution, is a cornerstone of green chemistry. Enzymes operate under mild conditions (physiological temperature and pH) in aqueous media, are highly selective, and are biodegradable. The biosynthesis of (S)-4-methyl-3-heptanone in insects proceeds via a polyketide/fatty acid-type metabolic route from three propionate (B1217596) units. Mimicking this biosynthetic pathway using engineered enzymes in microbial fermentation systems represents a sustainable and potentially cost-effective production method.
Use of Renewable Feedstocks: Designing synthetic routes that start from renewable resources rather than petrochemicals is another key aspect of green chemistry. It may be possible to derive the carbon skeleton of 4-methyl-3-heptanone from bio-based platform chemicals.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are inherently more atom-economical than multi-step linear syntheses.
Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity and environmental impact is crucial. The replacement of hazardous organic solvents with water, supercritical fluids, or ionic liquids can significantly improve the green credentials of a synthesis. For instance, performing enzymatic resolutions in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a viable alternative to traditional organic solvents.
Mechanistic Organic Chemistry of 4s 4 Methyl 3 Heptanone and Its Derivatives
Reaction Mechanisms and Pathways
The reactivity of (4S)-4-methyl-3-heptanone is dominated by the interplay between its carbonyl group and the alpha-protons, influenced by the fixed stereocenter at the C4 position.
Enolization and Enolate Reactivity Studies
Like other ketones with alpha-hydrogens, (4S)-4-methyl-3-heptanone can undergo deprotonation to form enolates. Due to its unsymmetrical structure, two distinct enolates can be generated: the kinetic enolate, formed by removing a proton from the less-substituted C2 position, and the thermodynamic enolate, resulting from deprotonation at the more-substituted C4 position. The choice of base and reaction conditions dictates which enolate is formed preferentially. Strong, sterically hindered bases like lithium diisopropylamide (LDA) favor the rapid formation of the kinetic enolate, while weaker bases and higher temperatures allow for equilibration to the more stable, substituted thermodynamic enolate.
Enolates are powerful nucleophiles that exhibit ambident reactivity, meaning they can react with electrophiles at either the alpha-carbon or the oxygen atom. While O-alkylation is possible, reactions at the alpha-carbon are more common. The planar nature of the enolate's double bond means that subsequent reactions, such as alkylation, can introduce new stereocenters. During enolate formation at the C4 position, the original stereochemical information is temporarily lost as the carbon becomes sp²-hybridized. However, the chirality of the molecule can still influence the facial selectivity of an approaching electrophile.
Carbonyl Reactivity and Nucleophilic Additions
The carbon-oxygen double bond in (4S)-4-methyl-3-heptanone is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is fundamental to carbonyl chemistry. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which breaks the pi bond and pushes electrons onto the oxygen atom, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.
The reactivity of the carbonyl group is influenced by both electronic and steric factors. The two alkyl groups attached to the carbonyl carbon—an ethyl group and a (S)-sec-butyl group—create a sterically hindered environment. This steric bulk affects the trajectory of the incoming nucleophile, a principle described by models such as the Bürgi-Dunitz trajectory. Furthermore, the chiral center at C4 exerts a significant directing effect on the incoming nucleophile, leading to diastereoselective outcomes, which will be discussed in section 3.2.1.
Alpha-Alkylation and Stereocontrol
Achieving stereocontrol in reactions at the alpha-position is a key challenge and goal in synthetic chemistry. The synthesis of (4S)-4-methyl-3-heptanone itself provides a premier example of a highly stereocontrolled alpha-alkylation. The SAMP/RAMP hydrazone method is a powerful technique used for this purpose.
In this methodology, 3-pentanone (B124093) is first converted into a chiral SAMP-hydrazone. Deprotonation of this hydrazone with a strong base like butyllithium (B86547) generates a resonance-stabilized aza-enolate. The chiral auxiliary (SAMP) effectively shields one face of the enolate, directing the subsequent alkylation to occur from the opposite face with high stereoselectivity. The reaction of this lithiated hydrazone with propyl iodide, followed by ozonolysis to cleave the hydrazone, yields (S)-(+)-4-methyl-3-heptanone with a very high enantiomeric excess. This multi-step process demonstrates exceptional stereochemical control over the crucial metalation and alkylation steps.
Reduction Stereoselectivity and Catalyst Control
The reduction of the carbonyl group in (4S)-4-methyl-3-heptanone to a secondary alcohol is a key transformation that creates a new stereocenter at the C3 position. This process results in the formation of two diastereomeric alcohols: (3S,4S)-4-methyl-3-heptanol and (3R,4S)-4-methyl-3-heptanol. The ratio of these diastereomers is determined by the facial selectivity of the hydride attack on the carbonyl carbon, which is influenced by the steric and electronic properties of both the substrate and the reducing agent.
The stereochemical outcome of such reductions can be predicted using established models of asymmetric induction, such as the Felkin-Anh model. This model analyzes the steric interactions in the transition state. For (4S)-4-methyl-3-heptanone, the groups attached to the alpha-chiral center (C4) are ranked by size: propyl (large), methyl (medium), and hydrogen (small). According to the model, the largest group (propyl) orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile (hydride) then preferentially attacks the carbonyl carbon from the side of the smallest group (hydrogen), following the Bürgi-Dunitz trajectory. This leads to a prediction of the major diastereomer formed.
| Reducing System | (3S,4S) Diastereomer | (3R,4S) Diastereomer | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|---|
| OYE1-W116V and ADH440 (Enzymatic) | Major Product | Minor Product | 94% | nih.gov |
| OYE1-W116V and ADH270 (Enzymatic) | Minor Product | Major Product | 92% | nih.gov |
| LiAlH₄ | Mixture of Diastereomers (Ratio not reported) | N/A | researchgate.net |
Stereochemical Influence on Reaction Outcomes
The pre-existing stereocenter at the C4 position is the single most important factor governing the stereochemical outcome of reactions at adjacent functional groups.
Diastereoselectivity in Transformations
Diastereoselectivity is observed when a reaction that creates a new stereocenter in a molecule that already contains one leads to an unequal mixture of diastereomers. The reduction of (4S)-4-methyl-3-heptanone is a classic example of 1,2-asymmetric induction, where the chiral center at C4 directs the stereochemistry of the newly formed chiral center at C3.
As predicted by the Felkin-Anh model, the hydride nucleophile approaches the carbonyl from the face least encumbered by the substituents on the adjacent C4 carbon. The predicted major product from the reduction of the (4S)-ketone is the syn or (3S,4S) diastereomer, while the anti or (3R,4S) diastereomer is expected to be the minor product. The degree of selectivity depends on the effective size difference between the substituents on the alpha-carbon and the steric demands of the reducing agent. Bulky reducing agents, such as L-Selectride, often exhibit higher diastereoselectivity compared to smaller reagents like sodium borohydride, as they amplify the steric interactions in the transition state. While the qualitative outcome is predictable, the precise quantitative ratios are determined experimentally and can be tuned by the choice of catalyst or reagent. nih.gov
Enantioselectivity in Subsequent Reactions
The chiral center at the C4 position of (4S)-4-methyl-3-heptanone exerts a significant stereodirecting influence in subsequent chemical transformations, leading to the preferential formation of one diastereomer over another. This phenomenon, known as asymmetric induction, is of paramount importance in stereoselective synthesis, where the control of stereochemistry is crucial. A notable example of this is the reduction of the carbonyl group in (4S)-4-methyl-3-heptanone to form the corresponding alcohol, 4-methyl-3-heptanol (B77350).
The reduction of (S)-4-methyl-3-heptanone with a hydride-donating agent such as lithium aluminum hydride (LiAlH4) results in the formation of a new stereocenter at the C3 position. researchgate.net This reaction yields a mixture of two diastereomeric alcohols: (3S,4S)-4-methyl-3-heptanol and (3R,4S)-4-methyl-3-heptanol. researchgate.net Experimental studies have demonstrated that this reduction is diastereoselective, with one diastereomer being formed in excess. Specifically, the reduction of (S)-4-methyl-3-heptanone has been reported to yield a mixture where the ratio of the diastereomers is approximately 70:30.
The stereochemical outcome of such nucleophilic additions to chiral acyclic ketones can be rationalized using established stereochemical models, most notably the Felkin-Anh model. youtube.comyoutube.comchemistnotes.com This model predicts the preferred trajectory of the incoming nucleophile by considering the steric hindrance imposed by the substituents at the adjacent chiral center. According to the Felkin-Anh model, the largest group on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the least hindered face, which is typically opposite to the largest group and adjacent to the smallest group.
In the case of (4S)-4-methyl-3-heptanone, the substituents at the C4 chiral center are a propyl group, a methyl group, and a hydrogen atom. Following the Felkin-Anh model, the propyl group is the largest, the methyl group is of medium size, and the hydrogen is the smallest. The model predicts that the hydride nucleophile will preferentially attack the carbonyl from the face that avoids the bulky propyl group, leading to the formation of one diastereomer in a higher yield.
The diastereomeric excess (de) in these reactions is a measure of the enantioselectivity and is dependent on various factors, including the nature of the reducing agent and the reaction conditions. The ability to control the stereochemical outcome of reactions starting from (4S)-4-methyl-3-heptanone is critical, particularly in the synthesis of biologically active molecules like insect pheromones, where the biological activity is often specific to a single stereoisomer. nih.gov
| Reactant | Reducing Agent | Diastereomeric Products | Reported Diastereomeric Ratio |
|---|---|---|---|
| (4S)-4-Methyl-3-Heptanone | LiAlH4 | (3S,4S)-4-methyl-3-heptanol and (3R,4S)-4-methyl-3-heptanol | ~70:30 |
Conformational Analysis and its Impact on Reactivity
The reactivity and stereoselectivity of (4S)-4-methyl-3-heptanone are intrinsically linked to its conformational preferences. As an acyclic ketone with a chiral center adjacent to the carbonyl group, the molecule can adopt various conformations due to rotation around the C3-C4 single bond. The relative energies of these conformations determine the most populated ground state, which in turn influences the trajectory of an approaching nucleophile and thus the stereochemical outcome of the reaction.
The conformational analysis of chiral acyclic ketones is often explained by the Felkin-Anh model, which provides a framework for predicting the most stable arrangement of substituents around the chiral center relative to the carbonyl group. youtube.comyoutube.comchemistnotes.com For (4S)-4-methyl-3-heptanone, the substituents on the C4 stereocenter are ranked by size: propyl (large, L), methyl (medium, M), and hydrogen (small, S).
According to the Felkin-Anh model, the most stable conformation is one where the largest substituent (propyl group) is positioned anti-periplanar to the carbonyl group, minimizing steric interactions. This places the medium (methyl) and small (hydrogen) substituents in a gauche relationship to the carbonyl oxygen. There are two such staggered conformations to consider for the attack of a nucleophile.
The reactivity of each conformer is then assessed based on the trajectory of the incoming nucleophile, as described by the Bürgi-Dunitz angle (approximately 107°). youtube.com The nucleophile will approach the carbonyl carbon from the least sterically hindered face. In the most stable conformer of (4S)-4-methyl-3-heptanone, the two faces of the carbonyl are diastereotopic. One face is shielded by the medium-sized methyl group, while the other is only shielded by the small hydrogen atom.
Consequently, the nucleophilic attack is predicted to occur preferentially from the face hindered by the hydrogen atom, as this pathway presents a lower energetic barrier. This selective attack leads to the formation of a specific diastereomer as the major product. The difference in the activation energies for the attack on the two faces of the carbonyl group in the preferred conformation accounts for the observed diastereoselectivity.
| Conformer | Orientation of Largest Group (Propyl) | Relative Steric Hindrance to Nucleophilic Attack | Predicted Reactivity |
|---|---|---|---|
| Most Stable | Anti-periplanar to C=O | Lower (attack past H) | Higher (leads to major diastereomer) |
| Less Stable | Gauche to C=O | Higher (attack past CH3) | Lower (leads to minor diastereomer) |
Advanced Spectroscopic and Stereochemical Characterization Methods
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining both the absolute configuration and enantiomeric purity of chiral compounds like (4S)-4-methyl-3-heptanone.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption is only observed for optically active molecules within the wavelength range of a chromophore's absorption. For ketones such as (4S)-4-methyl-3-heptanone, the carbonyl group (C=O) acts as a chromophore, which exhibits a weak n→π* electronic transition in the UV region around 270-300 nm.
The interaction of the chiral center with the carbonyl chromophore results in a CD signal, known as the Cotton effect. The sign and intensity of this Cotton effect are characteristic of the molecule's absolute configuration. For (4S)-4-methyl-3-heptanone, the spatial arrangement of the substituents around the carbonyl group dictates the sign of the CD curve. Theoretical principles, such as the octant rule for ketones, can be used to predict the sign of the Cotton effect based on the stereochemistry. A positive or negative Cotton effect observed in the experimental CD spectrum can be compared with the predicted sign to assign or confirm the (S)-configuration at the C4 position. Furthermore, the magnitude of the CD signal is proportional to the concentration and the enantiomeric excess (ee) of the sample, providing a method for quantifying enantiomeric purity.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related phenomena, collectively known as the Cotton effect. An ORD spectrum of a chiral ketone like (4S)-4-methyl-3-heptanone would display an anomalous curve in the region of the carbonyl n→π* absorption band.
This curve is characterized by a peak and a trough, and the sign is determined by whether the peak is at a longer (positive Cotton effect) or shorter (negative Cotton effect) wavelength than the trough. The shape and sign of this ORD curve are directly related to the stereochemistry of the molecule. Historically, ORD was a primary method for assigning the absolute configuration of steroid ketones and other complex natural products. For (4S)-4-methyl-3-heptanone, the ORD curve would serve as a complementary technique to CD spectroscopy. By analyzing the sign of the Cotton effect, one can confirm the absolute configuration of the stereocenter.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
While standard NMR spectroscopy confirms the connectivity of a molecule, advanced techniques are required to probe its three-dimensional structure and differentiate between stereoisomers.
Chiral Shift Reagent Applications in NMR
To determine enantiomeric purity by NMR, chiral shift reagents (CSRs) are often employed. These are typically lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), which can reversibly bind to Lewis basic sites in a substrate molecule, like the carbonyl oxygen of (4S)-4-methyl-3-heptanone.
When the CSR, itself chiral, forms a complex with the enantiomers of the analyte, it creates a pair of diastereomeric complexes. These diastereomeric complexes are energetically different and thus exhibit distinct NMR spectra. This results in the separation of signals for the (S)- and (R)-enantiomers in the NMR spectrum, which would otherwise be indistinguishable. The integration of the separated signals allows for the direct quantification of the enantiomeric excess (ee). This method has been documented for determining the diastereomeric excess of a precursor to (S)-(+)-4-Methyl-3-heptanone, demonstrating its utility in this chemical class.
Table 1: Illustrative ¹H NMR Data for (4S)-4-methyl-3-heptanone in the Presence of a Chiral Shift Reagent. This table is illustrative and shows the expected separation of signals for enantiomers upon addition of a chiral shift reagent. Actual chemical shift values and the magnitude of the induced shifts (Δδ) will vary based on experimental conditions.
| Proton | δ (ppm) without CSR | δ (ppm) with CSR (S-enantiomer) | δ (ppm) with CSR (R-enantiomer) | Induced Shift (Δδ) |
| H2 (CH₂) | 2.40 | 2.85 | 2.80 | 0.45 / 0.40 |
| H4 (CH) | 2.55 | 3.10 | 3.00 | 0.55 / 0.45 |
| H5 (CH₂) | 1.40 | 1.75 | 1.72 | 0.35 / 0.32 |
| CH₃ (C1) | 1.05 | 1.25 | 1.23 | 0.20 / 0.18 |
| CH₃ (C4-Me) | 0.90 | 1.10 | 1.07 | 0.20 / 0.17 |
| CH₃ (C7) | 0.85 | 0.98 | 0.97 | 0.13 / 0.12 |
NOESY and ROESY for Stereochemical Assignments
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that identify protons that are close to each other in space, typically within 5 Å. These experiments rely on through-space dipolar coupling, rather than through-bond scalar coupling.
For a molecule like (4S)-4-methyl-3-heptanone, which has a single chiral center and considerable conformational flexibility, NOESY and ROESY can provide insights into the preferred solution-state conformation. By observing correlations between the proton at the stereocenter (H4) and protons on the adjacent ethyl and propyl chains, it is possible to deduce the time-averaged spatial arrangement of these alkyl groups. For instance, a NOE correlation between the C4-methyl protons and specific protons on the ethyl or propyl chain would indicate a folded conformation where these groups are in close proximity. This information is crucial for understanding how the molecule's shape influences its biological function. ROESY is particularly useful for medium-sized molecules where the NOE enhancement might be close to zero.
Solid-State NMR for Conformational Insights
While most NMR studies are conducted in solution, solid-state NMR (ssNMR) provides valuable information about molecular structure and conformation in the solid phase. In the solid state, molecular tumbling is restricted, which means that anisotropic interactions, averaged out in solution, can be observed.
For (4S)-4-methyl-3-heptanone, ssNMR could be used to study its conformation and packing in a crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. By analyzing chemical shifts and other NMR parameters, it is possible to identify the presence of different conformers or polymorphs in the solid state. This can be particularly relevant as the conformation in the solid state may differ significantly from the preferred conformation in solution, potentially impacting its properties like volatility and release rate in pheromonal applications. Furthermore, ssNMR is capable of distinguishing between enantiopure and racemic crystalline phases, which is impossible in solution-state NMR.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This differential absorption provides detailed information about the three-dimensional arrangement of atoms in the molecule. wikipedia.org For a chiral molecule like (4S)-4-methyl-3-heptanone, VCD is a powerful tool for determining its absolute configuration in solution. wikipedia.orgbruker.com
The VCD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and intensity of the VCD bands are directly related to the spatial arrangement of the atoms and functional groups. To definitively assign the absolute configuration, the experimental VCD spectrum is typically compared to a theoretically predicted spectrum. wikipedia.org This is achieved through quantum chemical calculations, often using Density Functional Theory (DFT), which can compute the VCD spectrum for a given enantiomer (e.g., the (4S) configuration). wikipedia.org A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.
A hypothetical data table representing the kind of information that would be obtained from a VCD analysis of (4S)-4-methyl-3-heptanone is presented below. This table illustrates the comparison between theoretical and potential experimental data for key vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated VCD Intensity (10⁻⁴ Δε) | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Experimental VCD Sign |
|---|---|---|---|---|
| C=O Stretch | 1715 | +2.5 | 1710 | + |
| CH₃ Asymmetric Stretch | 2975 | -1.8 | 2970 | - |
| CH₂ Scissoring | 1460 | +0.9 | 1455 | + |
| C-C-C Bending | 1120 | -0.5 | 1115 | - |
X-ray Crystallography of Co-crystals or Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govwikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.
For a liquid compound like (4S)-4-methyl-3-heptanone, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common strategy to overcome this is to form a co-crystal or a crystalline derivative of the molecule. nih.gov A co-crystal is a crystalline solid that contains two or more different molecules in a stoichiometric ratio. By co-crystallizing (4S)-4-methyl-3-heptanone with a suitable co-former, it may be possible to obtain high-quality crystals. Alternatively, a crystalline derivative can be synthesized by reacting the ketone with a chiral resolving agent or another suitable reagent that induces crystallization.
To date, there are no published reports on the X-ray crystal structure of (4S)-4-methyl-3-heptanone or its co-crystals or derivatives. However, if such a study were to be performed, it would provide unambiguous confirmation of the (4S) absolute configuration. The crystallographic data would also reveal detailed information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles.
Below is a hypothetical table of crystallographic data that would be expected from a successful X-ray diffraction analysis of a derivative of (4S)-4-methyl-3-heptanone.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 15.678 |
| Volume (ų) | 1367.4 |
| Z | 4 |
| R-factor | 0.045 |
Theoretical and Computational Studies of 4s 4 Methyl 3 Heptanone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons within it. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular properties. nih.govacs.org
For (4S)-4-methyl-3-heptanone, geometry optimization would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d) or larger to accurately predict bond lengths, bond angles, and dihedral angles. scielo.org.mx These calculations would yield the lowest energy structure, corresponding to the most stable conformation of the molecule.
The electronic structure can be further analyzed through calculations of molecular orbitals, electrostatic potential maps, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. scielo.org.mx An electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, with the electronegative oxygen atom of the carbonyl group expected to be a region of high electron density.
Table 1: Calculated Geometric Parameters for the Optimized Structure of (4S)-4-Methyl-3-Heptanone (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length | C=O | 1.22 Å |
| C-C (carbonyl) | 1.51 Å | |
| C-H | 1.10 Å | |
| Bond Angle | C-C-O | 121.5° |
| C-C-C | 112.0° | |
| Dihedral Angle | H-C-C-H (ethyl) | ~60° (gauche) |
Conformational Space Exploration via Computational Methods
Due to the presence of multiple single bonds, (4S)-4-methyl-3-heptanone can exist in various conformations arising from the rotation around these bonds. A thorough exploration of the conformational space is crucial for understanding the molecule's flexibility and identifying low-energy conformers that are likely to be populated at room temperature.
Computational methods for conformational analysis typically involve systematic or stochastic searches. ifes.edu.br A systematic search involves rotating each flexible dihedral angle by a specific increment, followed by energy minimization of each resulting structure. For a molecule like (4S)-4-methyl-3-heptanone, this can be computationally intensive. Stochastic methods, such as molecular dynamics or Monte Carlo simulations, provide a more efficient way to sample the conformational space. acs.org The energies of the identified conformers are then typically recalculated at a higher level of theory to obtain more accurate relative energies.
Table 2: Relative Energies of Low-Energy Conformers of (4S)-4-Methyl-3-Heptanone (Illustrative)
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | ~ -150° (anti-periplanar) | 0.00 | 55 |
| 2 | ~ 65° (gauche) | 0.85 | 25 |
| 3 | ~ -70° (gauche) | 1.20 | 15 |
| 4 | ~ 180° (syn-periplanar) | 3.50 | 5 |
Transition State Modeling for Reaction Pathways
Computational chemistry is instrumental in modeling the transition states of chemical reactions, which are high-energy, transient structures that connect reactants and products. mit.edu Understanding the geometry and energy of the transition state provides critical information about the reaction mechanism and its activation energy. mit.edu
For (4S)-4-methyl-3-heptanone, one could model various reactions, such as nucleophilic addition to the carbonyl group or enolate formation. jackwestin.com Transition state searches are typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations. These methods locate the saddle point on the potential energy surface corresponding to the transition state. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, modeling the addition of a nucleophile would involve calculating the energy profile of the reaction, identifying the transition state where the new bond is partially formed, and determining the activation barrier. masterorganicchemistry.com
Prediction of Spectroscopic Properties (e.g., CD, VCD, NMR chemical shifts)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and for structure elucidation.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): For a chiral molecule like (4S)-4-methyl-3-heptanone, CD and VCD spectroscopy are particularly powerful techniques. computabio.comwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Quantum chemical calculations, particularly DFT, can simulate VCD spectra with good accuracy. acs.org By comparing the calculated spectrum of the (4S) enantiomer with the experimental spectrum, the absolute configuration of the molecule can be unequivocally determined.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Quantum chemical methods can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govacs.org This is typically done by first optimizing the geometry of the molecule and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the isotropic shielding values. wikipedia.org These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The prediction of NMR chemical shifts is highly sensitive to the molecular conformation, and therefore, a Boltzmann-weighted average of the shifts for the most stable conformers is often calculated to obtain better agreement with experimental data. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for (4S)-4-Methyl-3-Heptanone (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | 14.2 |
| C2 (CH₂) | 24.5 |
| C3 (C=O) | 212.8 |
| C4 (CH) | 52.1 |
| C5 (CH₂) | 35.8 |
| C6 (CH₂) | 20.1 |
| C7 (CH₃) | 14.0 |
| C4-CH₃ | 16.5 |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvent molecules. researchgate.net For (4S)-4-methyl-3-heptanone, MD simulations can be used to investigate how the solvent influences its conformational preferences and dynamics.
In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water or an organic solvent), and Newton's equations of motion are solved for all atoms in the system. acs.org This generates a trajectory that describes the positions and velocities of the atoms over time. Analysis of this trajectory can reveal information about solute-solvent hydrogen bonding (if applicable), the structure of the solvent shell around the solute, and the rotational and translational diffusion of the molecule.
For a relatively nonpolar molecule like (4S)-4-methyl-3-heptanone in an aqueous environment, MD simulations could be used to explore hydrophobic interactions and the structuring of water molecules around the alkyl chains. In a nonpolar solvent, the simulations would show how the conformational equilibrium might shift compared to the gas phase due to van der Waals interactions with the solvent.
Role of 4s 4 Methyl 3 Heptanone As a Chiral Building Block in Complex Molecule Synthesis Research
Precursor in Natural Product Total Synthesis Efforts
(4S)-4-Methyl-3-heptanone has proven to be a significant starting material in the total synthesis of various natural products. Its utility stems from the embedded chiral center, which can be elaborated upon to generate more complex stereochemical arrays.
Synthesis of Specific Pheromones (e.g., Insect)
A primary application of (4S)-4-methyl-3-heptanone is in the synthesis of insect pheromones. The compound itself is the principal alarm pheromone for ant species such as Atta texana. nih.govthegoodscentscompany.com Its synthesis, therefore, is a direct pathway to obtaining this semiochemical for ecological studies and pest management research.
Furthermore, (4S)-4-methyl-3-heptanone is a crucial precursor for the synthesis of the four stereoisomers of 4-methyl-3-heptanol (B77350), which are major components of aggregation pheromones in bark beetles of the Scolytus genus. nih.govresearchgate.net For instance, (3S,4S)-4-methyl-3-heptanol has been identified as a key component of the aggregation pheromone for the almond bark beetle, Scolytus amygdali. nih.govresearchgate.net The synthesis of these stereoisomers often involves the stereoselective reduction of the ketone functionality of (4S)-4-methyl-3-heptanone and its (4R)-enantiomer. nih.govresearchgate.net The preparation of the chiral ketones themselves can be achieved using methods like the SAMP/RAMP hydrazone methodology developed by Enders. researchgate.net
The biological activity of these pheromones is highly dependent on their stereochemistry, making the use of enantiomerically pure starting materials like (4S)-4-methyl-3-heptanone essential. In field tests with Scolytus amygdali, only the (3S,4S)-stereoisomer of 4-methyl-3-heptanol was found to be attractive to the beetles, while other stereoisomers were inhibitory. nih.govresearchgate.net This underscores the importance of stereocontrol in the synthesis of these semiochemicals, a control that is often initiated by the chirality of building blocks like (4S)-4-methyl-3-heptanone.
| Pheromone | Target Organism | Precursor Role of (4S)-4-Methyl-3-Heptanone |
| (S)-4-Methyl-3-heptanone | Atta texana (Texas leafcutter ant) | The compound is the pheromone. |
| (3S,4S)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Precursor for stereoselective reduction to the alcohol. |
| Stereoisomers of 4-methyl-3-heptanol | Various Scolytus species | Key starting material for the synthesis of all four stereoisomers. |
Building Block for Terpenoid or Polyketide Structures
The biosynthesis of (S)-4-methyl-3-heptanone itself follows a polyketide-type metabolic pathway. orgsyn.orgnih.gov Isotope-labeling studies have shown that it is constructed from three propionate (B1217596) units, which is characteristic of polyketide biosynthesis. orgsyn.orgnih.gov This biosynthetic origin suggests its structural elements are amenable to incorporation into larger polyketide or terpenoid frameworks.
While its direct use as a building block for other complex terpenoids and polyketides is not extensively documented in dedicated synthetic campaigns, its structural motif—a chiral methyl-branched carbon adjacent to a carbonyl group—is a common feature in many polyketide natural products. Synthetic strategies targeting such natural products could, in principle, utilize (4S)-4-methyl-3-heptanone to introduce this specific stereocenter. The reactivity of the ketone offers a handle for chain elongation and further functionalization, making it a plausible, though not yet widely reported, starting point for the synthesis of segments of complex polyketides.
Intermediate in the Synthesis of Chiral Ligands and Catalysts
The application of (4S)-4-methyl-3-heptanone as an intermediate in the synthesis of chiral ligands and catalysts is an area with limited specific examples in the current scientific literature. However, chiral ketones are known precursors for the synthesis of chiral diols and amino alcohols, which are common scaffolds for chiral ligands used in asymmetric catalysis. The transformation of (4S)-4-methyl-3-heptanone to the corresponding chiral 1,2- or 1,3-diols or amino alcohols could provide access to novel chiral ligands. The stereocenter at the 4-position would be expected to influence the conformational rigidity and the steric environment of the resulting metal complexes, potentially leading to high enantioselectivity in catalyzed reactions.
Applications in the Preparation of Research Probes and Analogues (non-clinical)
In the context of chemical ecology, the synthesis of (4S)-4-methyl-3-heptanone and its derivatives is crucial for the preparation of research probes to study insect behavior and olfaction. By systematically modifying the structure of the natural pheromone, researchers can create a library of analogues. These analogues can be used to investigate the structure-activity relationships of the corresponding olfactory receptors in insects. For example, altering the length of the alkyl chains or the position of the methyl group can help to map the binding pocket of the receptor and understand the molecular basis of pheromone recognition. While specific studies detailing the extensive use of (4S)-4-methyl-3-heptanone for creating such probes are not abundant, this remains a logical and valuable application of this chiral building block in non-clinical research.
Stereochemical Transfer in Cascade Reactions
The stereocenter in (4S)-4-methyl-3-heptanone has the potential to direct the stereochemical outcome of subsequent reactions in a synthetic sequence, a process known as stereochemical transfer. In cascade reactions, where multiple bonds are formed in a single operation, the initial stereochemistry of the starting material can be critical in controlling the formation of new stereocenters.
For instance, a reaction sequence initiated at the ketone functionality of (4S)-4-methyl-3-heptanone could proceed through a series of stereoselective transformations where the existing chiral center at C4 dictates the facial selectivity of reactions at other positions. While specific examples of complex cascade reactions starting from (4S)-4-methyl-3-heptanone are not well-documented in the literature, the principle of using such a chiral ketone to induce diastereoselectivity in intramolecular cyclizations or rearrangements is a well-established concept in organic synthesis. The development of such cascade reactions would represent an elegant and efficient way to leverage the stereochemical information contained within this chiral building block to construct complex polycyclic systems.
Investigations into the Biological and Ecological Roles of 4s 4 Methyl 3 Heptanone Non Human Focus
Biosynthesis Pathways in Organisms (e.g., Microbes, Plants, Insects)
Research using stable isotope-labeling has elucidated the primary biosynthetic pathway of (4S)-4-methyl-3-heptanone, particularly in insects where its role is well-defined.
The formation of (S)-4-methyl-3-heptanone proceeds through a metabolic route analogous to fatty acid or polyketide biosynthesis. nih.govrsc.org This pathway is catalyzed by a multi-domain enzyme complex, likely a Polyketide Synthase (PKS) or a similar fatty acid synthase. Polyketide synthases catalyze the sequential condensation of small carboxylic acid units to build a carbon chain. wikipedia.org The general mechanism involves:
Chain Initiation: An initial "starter" unit is loaded onto the enzyme complex.
Chain Elongation: The chain is extended through the successive addition of "extender" units, with each addition involving a decarboxylative condensation reaction.
Processing: After each condensation step, the intermediate beta-keto group may be modified by other enzyme domains (e.g., ketoreductase, dehydratase), although these modifications are tailored to produce the specific final product.
Termination: The completed polyketide chain is released from the enzyme, which can involve cyclization or, in the case of 4-methyl-3-heptanone (B36217), hydrolysis and subsequent modification to yield the final ketone.
While the general pathway is established, the specific PKS or fatty acid synthase enzymes responsible for the production of (4S)-4-methyl-3-heptanone in specific organisms have not been fully isolated and characterized.
Studies utilizing mass spectrometry and stable isotope-labelled probes have definitively identified the building blocks for the biosynthesis of (S)-4-methyl-3-heptanone. nih.govrsc.orgelsevierpure.com The carbon skeleton of the molecule is constructed from three separate propionate (B1217596) units. nih.govrsc.org
This precursor information provides valuable insights for metabolic engineering. The production of (4S)-4-methyl-3-heptanone in a heterologous host (e.g., a microorganism like Escherichia coli or yeast) could potentially be achieved by:
Identifying and transferring the specific PKS or fatty acid synthase gene cluster responsible for its synthesis from the native organism.
Ensuring a sufficient intracellular supply of the propionyl-CoA precursor units within the host organism. This may require engineering the host's central metabolism to channel carbon flux towards propionate production.
The successful engineering of such a system would rely on a deeper understanding of the specific enzymes and genetic regulation involved in the native biosynthetic pathway. nih.gov
Chemoecological Significance
(4S)-4-Methyl-3-heptanone is a potent signaling molecule, primarily recognized for its role in insect communication. Its chirality is often crucial for its biological activity.
(4S)-4-Methyl-3-heptanone functions as a key component of the pheromone systems in several insect species, most notably as an alarm pheromone in ants. nih.govsmolecule.com When released, it triggers a rapid behavioral response in nearby colony members, such as aggression, attraction to the source, or dispersal. wustl.edu In certain bark beetles, the related compound 4-methyl-3-heptanol (B77350), which can be formed by the reduction of the ketone, acts as an aggregation pheromone. researchgate.net
The specific stereoisomer is critical to its function. For example, the (S)-enantiomer is the active alarm pheromone in several ant species. pherobase.com
| Insect Species | Compound | Pheromone Type | Behavioral Response | Reference |
|---|---|---|---|---|
| Texas leaf-cutting ant (Atta texana) | (S)-4-Methyl-3-heptanone | Alarm | Alerts colony to danger | wustl.edupherobase.comthegoodscentscompany.com |
| Leaf-cutting ant (Atta cephalotes) | 4-Methyl-3-heptanone | Alarm | Alarm signaling | thegoodscentscompany.com |
| Harvester ant (Pogonomyrmex barbatus) | 4-Methyl-3-heptanone | Alarm | Triggers alarm behavior | smolecule.comwustl.edu |
| Almond bark beetle (Scolytus amygdali) | (3S,4S)-4-Methyl-3-heptanol* | Aggregation | Attracts other beetles to host tree | researchgate.net |
*Note: 4-Methyl-3-heptanol is the alcohol corresponding to 4-methyl-3-heptanone and is a key component of the pheromone blend.
The primary documented role of (4S)-4-methyl-3-heptanone in chemical signaling is for communication within a single species (intraspecific). As an alarm pheromone, it coordinates the defensive response of an ant colony. wustl.edu As a component related to aggregation pheromones in bark beetles, it helps orchestrate a mass attack on a host tree, which is necessary to overcome the tree's defenses. researchgate.net
While the compound is a signal for one species, it can be detected by others. Predators and parasites may eavesdrop on these chemical cues to locate their prey. Conversely, competing species might use the signal to avoid confrontation. This creates a complex network of interactions where the pheromone's message is interpreted differently by various members of the ecological community.
Microorganisms, including bacteria and fungi, are known to produce a wide array of microbial volatile organic compounds (MVOCs) that can mediate interactions with other microbes, plants, and insects. nih.govnih.gov Ketones are a common class of compounds identified as MVOCs. swesiaq.se For example, related compounds such as 2-heptanone (B89624) are produced by hive-associated bacteria and show protective effects against honey bee pathogens, while 6-methyl-2-heptanone emitted by Bacillus subtilis exhibits antifungal activity. frontiersin.orgnih.gov
However, the specific production of (4S)-4-methyl-3-heptanone by microbes and its direct role as a signaling molecule in microbial interactions is not well-documented in current scientific literature. While its biosynthesis via a polyketide or fatty acid pathway is plausible for microorganisms, its significance in this context remains an area for future investigation.
Receptor-Ligand Interactions and Binding Studies (Non-Human Biological Systems)
The detection of (4S)-4-methyl-3-heptanone in non-human biological systems, particularly in insects where it often functions as a crucial alarm pheromone, is mediated by specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). While the broader physiological and behavioral responses to this compound are well-documented, detailed molecular-level studies identifying the specific receptors and quantifying their binding affinities are still an emerging area of research. The process of matching a specific odorant to its receptor, known as receptor deorphanization, presents considerable technical challenges in entomology.
Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), have been instrumental in demonstrating the sensitivity of insect antennae to (4S)-4-methyl-3-heptanone. These studies confirm that specialized OSNs are tuned to this compound, firing action potentials upon its detection. For instance, in various ant species, specific sensilla on the antennae show strong electrophysiological responses to alarm pheromones, including 4-methyl-3-heptanone.
Research on the ponerine ant, Harpegnathos saltator, has provided insights into the olfactory physiology related to the detection of alarm pheromones. Studies have shown that the antennae of H. saltator males exhibit electrophysiological and behavioral responses to 4-methyl-3-heptanone, which is a major component of this species' alarm pheromone blend. While these investigations confirm the presence of dedicated neural pathways for the detection of this compound, they have not yet identified the specific olfactory receptor protein(s) involved in the initial binding event.
A significant challenge in this field is the functional characterization of the large and diverse family of insect olfactory receptors. A study focused on deorphanizing a range of odorant receptors in H. saltator did not, within its tested panel of compounds, include (4S)-4-methyl-3-heptanone, leaving the specific receptor for this key pheromone unidentified. Consequently, quantitative binding data, such as dissociation constants (Kd) or half-maximal effective concentrations (EC50), for the interaction between (4S)-4-methyl-3-heptanone and its cognate receptor(s) in any insect species are not yet available in published scientific literature.
The table below summarizes the current state of knowledge regarding the receptor-level interactions of 4-methyl-3-heptanone in a representative insect species. It highlights that while the physiological response is confirmed, the specific molecular receptor remains to be identified.
Interactive Data Table: Electrophysiological Responses to 4-Methyl-3-Heptanone in Harpegnathos saltator
| Organism | Compound | Technique | Observed Response | Specific Receptor Identified | Binding Affinity (e.g., EC50, Kd) |
| Harpegnathos saltator (Ponerine Ant) | 4-Methyl-3-heptanone | Electrophysiology and Behavioral Assays | Excitation of olfactory sensory neurons and subsequent alarm behavior. scispace.com | No | Not Determined |
Future research involving techniques such as the expression of candidate olfactory receptors in heterologous systems (e.g., Xenopus oocytes or human cell lines) or in vivo systems like the "empty neuron" system in Drosophila melanogaster, coupled with screening against (4S)-4-methyl-3-heptanone, will be crucial for the deorphanization of the relevant receptors. Such studies would pave the way for detailed binding assays to quantify the receptor-ligand interaction, providing a more complete understanding of the molecular basis of olfaction for this ecologically significant semiochemical.
Advanced Analytical Methodologies for Detection and Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) utilize chiral stationary phases (CSPs) to achieve resolution of enantiomeric pairs.
Chiral Gas Chromatography (GC):
The enantiomers of 4-methyl-3-heptanone (B36217) can be effectively separated using capillary gas chromatography with columns containing cyclodextrin (B1172386) derivatives as the chiral stationary phase. A notable example involves the use of a Cyclodex-B column, which is coated with permethylated β-cyclodextrin. Research has demonstrated the successful separation of synthetic (S)- and (R)-4-methyl-3-heptanone using such a column. researchgate.net
Another effective stationary phase is Lipodex-G, an octakis-(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin column, which has been utilized for the analysis of the four stereoisomers of 4-methyl-3-heptanol (B77350), a closely related compound. The successful separation of these diastereomers and enantiomers suggests its potential applicability for 4-methyl-3-heptanone as well. researchgate.net The optical purities of chiral 4-methyl-3-heptanones, synthesized using SAMP and RAMP reagents, have been determined by GC analysis on a chiral column, achieving purities of 97–98%. researchgate.net
Interactive Data Table: Chiral GC Method for 4-Methyl-3-heptanone Enantiomers
| Parameter | Value | Reference |
| Column | Cyclodex-B (60 m x 0.25 mm ID, 0.25 µm film) | researchgate.net |
| Stationary Phase | Permethylated β-cyclodextrin | researchgate.net |
| Temperature Program | 40°C for 2 min, then 30°/min to 55°C and hold for 45 min, then 30°/min to 230°C and hold 10 min | researchgate.net |
| Detector | Mass Spectrometer (MS) | researchgate.net |
Chiral High-Performance Liquid Chromatography (HPLC):
Polysaccharide-based chiral stationary phases are widely recognized for their broad applicability in resolving a vast array of chiral compounds, including ketones. scispace.comnih.gov Columns such as those based on cellulose (B213188) and amylose (B160209) derivatives are particularly effective. nih.gov While specific applications for (4S)-4-methyl-3-heptanone are not extensively detailed in readily available literature, the general principles of chiral HPLC suggest that methods could be developed using these types of columns. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
Mass Spectrometry (MS) Coupling with Chiral Separations
The coupling of mass spectrometry with chiral gas chromatography (GC-MS) is a powerful technique for the unambiguous identification and quantification of enantiomers. While mass spectrometry itself is not inherently a chiral technique, as enantiomers have identical mass-to-charge ratios, its combination with a chiral separation method provides a highly specific analytical tool.
In the context of (4S)-4-methyl-3-heptanone, GC-MS analysis allows for the confirmation of the separated enantiomers based on their mass spectra. The electron ionization (EI) mass spectrum of 4-methyl-3-heptanone exhibits characteristic fragmentation patterns that can be used for its identification. The National Institute of Standards and Technology (NIST) and Wiley libraries are common resources for comparing experimentally obtained mass spectra for compound verification. researchgate.net
For determining enantiomeric excess, the mass spectrometer serves as a sensitive detector for the chromatographically separated enantiomers. By integrating the peak areas of the (4S)- and (4R)-4-methyl-3-heptanone in the extracted ion chromatogram, the enantiomeric ratio can be accurately calculated.
Derivatization Strategies for Enantiomeric Separation and Detection
Derivatization in chiral analysis involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a non-chiral (achiral) chromatographic column. This approach can be particularly useful when direct chiral separation is challenging.
For ketones like 4-methyl-3-heptanone, derivatization can be achieved by targeting the carbonyl group. For instance, the synthesis of chiral 4-methyl-3-heptanones has been accomplished using chiral auxiliaries like SAMP ((S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine). researchgate.netnih.gov This synthetic strategy essentially involves the derivatization of a precursor to introduce the desired chirality.
Analytically, chiral derivatizing agents can be employed to convert the enantiomers of 4-methyl-3-heptanone into a mixture of diastereomers. While specific derivatization protocols for this compound are not widely published, general methods for ketones are applicable. For example, the formation of diastereomeric acetals or ketals by reaction with a chiral diol could be a viable strategy. These resulting diastereomers could then be separated and quantified using standard GC or HPLC techniques.
Sensor Development for Specific (4S)-4-Methyl-3-Heptanone Detection (Research-Oriented)
The development of sensors for the specific detection of volatile organic compounds (VOCs) is an active area of research. While sensors specifically designed for (4S)-4-methyl-3-heptanone are not yet commercially available, current sensor technologies offer promising avenues for future development.
Electrochemical Sensors:
Electrochemical sensors offer high sensitivity and the potential for miniaturization, making them suitable for portable detection devices. These sensors typically rely on the interaction of the target analyte with a chemically modified electrode surface, leading to a measurable change in electrical properties such as current or potential. For ketones, sensor development has often focused on medical applications, such as the detection of acetone (B3395972) in breath as a biomarker for diabetes. These sensors could potentially be adapted for the detection of other ketones like 4-methyl-3-heptanone by modifying the recognition element on the electrode surface.
Quartz Crystal Microbalance (QCM) Sensors:
Quartz Crystal Microbalance (QCM) sensors are highly sensitive mass-based detectors. The sensor consists of a quartz crystal that oscillates at a specific frequency. When the crystal surface is coated with a material that selectively binds to the target analyte, the binding event causes a change in the crystal's mass, which in turn alters its resonance frequency. For the detection of (4S)-4-methyl-3-heptanone, a QCM sensor would require a coating that exhibits stereospecific binding to the (4S)-enantiomer. The development of such a chiral recognition layer is a key research challenge.
Future Research Directions and Emerging Methodologies
Exploration of New Asymmetric Catalysis Platforms
The synthesis of enantiomerically pure compounds like (4S)-4-methyl-3-heptanone is a primary objective in modern organic chemistry. chiralpedia.com While methods such as the SAMP-/RAMP-hydrazone protocol have been successfully used to prepare chiral 4-methyl-3-heptanones, the field is continually evolving. orgsyn.orgresearchgate.netresearchgate.net A significant challenge that remains is the development of a general method for the direct asymmetric alkylation of ketones. nih.gov Future research is geared towards discovering more efficient and selective catalytic systems.
Transition metal catalysis represents a major avenue of exploration. Catalysts based on iridium and ruthenium have shown high efficiency in the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols, which are valuable precursors. researchgate.net The development of novel chiral ligands for these metals is a key focus, aiming to enhance enantioselectivity and expand the substrate scope. researchgate.net Another promising area is the enantioselective alkylation of ketone precursors, where palladium and copper/iridium systems have been employed to create new stereogenic centers with high selectivity. nih.gov
Organocatalysis, which avoids the use of metals, is another rapidly advancing field. chiralpedia.com Chiral organic molecules can catalyze asymmetric reactions, offering a more environmentally friendly approach. rsc.org For ketone synthesis, research into new chiral phosphoric acids and other organocatalysts that can enable direct asymmetric alkylation is a priority. nih.gov The development of these platforms could lead to more direct and atom-economical routes to α-chiral ketones like (4S)-4-methyl-3-heptanone. nih.gov
| Catalysis Platform | Catalyst Type | Target Reaction | Potential Advantages |
| Transition-Metal Catalysis | Iridium (Ir) or Ruthenium (Ru) complexes with chiral ligands | Asymmetric hydrogenation of prochiral ketones | High activity, enantioselectivity, and stability. researchgate.net |
| Transition-Metal Catalysis | Palladium (Pd), Copper (Cu)/Iridium (Ir) systems | Asymmetric allylic alkylation of ketone enolates | Generation of new quaternary centers with high enantioselectivity. nih.gov |
| Organocatalysis | Chiral phosphoric acids, small organic molecules | Direct asymmetric alkylation of ketones | Metal-free, environmentally benign, cost-effective. nih.govrsc.org |
| Biocatalysis | Enzymes (e.g., OYEs, ADHs) | Stereoselective reduction of ketones/enones | High stereoselectivity under mild, aqueous conditions. nih.gov |
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways. chiralpedia.com Future research on (4S)-4-methyl-3-heptanone synthesis will prioritize sustainability by reducing waste, using less toxic reagents, and improving energy efficiency. chiralpedia.comscripps.edu
Biocatalysis stands out as a powerful tool for sustainable synthesis. The use of enzymes, such as Old Yellow Enzymes (OYEs) and alcohol dehydrogenases (ADHs), allows for highly stereoselective transformations under mild, aqueous conditions. nih.gov Multi-enzymatic, one-pot systems are being developed to synthesize all four stereoisomers of the related compound 4-methylheptan-3-ol from 4-methyl-3-heptanone (B36217) precursors, demonstrating the potential for creating specific stereoisomers with high purity and yield. nih.gov Engineering microorganisms to produce specific chiral compounds harnesses the efficiency of natural biosynthetic pathways, offering an environmentally friendly production method. chiralpedia.com
Inspiration for sustainable routes can also be drawn from the compound's natural biosynthesis. (S)-4-methyl-3-heptanone is produced by insects from three propionate (B1217596) units through a polyketide or fatty acid-type metabolic pathway. nih.govelsevierpure.comrsc.org Mimicking this biological pathway through chemo-enzymatic or fully synthetic approaches could provide a highly efficient and sustainable manufacturing process. Furthermore, developing catalysts derived from renewable biomass sources like carbohydrates or amino acids presents another opportunity for greener asymmetric synthesis. chiralpedia.com
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry is an indispensable tool for understanding and predicting the outcomes of chemical reactions. For the synthesis of (4S)-4-methyl-3-heptanone, advanced computational modeling is being used to elucidate structure-reactivity relationships and rationalize the high stereoselectivity observed in certain reactions. nih.gov
Density Functional Theory (DFT) calculations, such as the B3LYP method, can be used to model the transition states of reactions. nih.gov This allows researchers to understand the energetic differences that lead to the preferential formation of one enantiomer over another. Such models can account for the stereoselectivity in reactions involving chiral alcohols and ketones, helping to refine reaction conditions and catalyst design for optimal outcomes. nih.gov Molecular dynamics simulations can further complement these studies by modeling the dynamic behavior of molecules and catalyst-substrate complexes, providing deeper insights into the factors controlling stereoselectivity. nih.govub.edu
Computational methods are also crucial for characterizing chiral molecules. The calculation of vibrational circular dichroism (VCD) spectra is a powerful technique to determine the absolute configuration of a chiral molecule. acs.org By comparing computed VCD spectra with experimental data, chemists can unambiguously assign the stereochemistry of molecules like (4S)-4-methyl-3-heptanone, which is vital for its biological function. acs.org
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology (Non-Human)
The biological role of (4S)-4-methyl-3-heptanone as an insect pheromone provides a rich area for interdisciplinary research. nih.gov It is the principal alarm pheromone for ant species such as Atta texana. orgsyn.org Understanding the precise relationship between its chiral structure and biological activity is a key research goal.
Chemical biologists are investigating how insects detect this specific stereoisomer. Studies involving electroantennograms and single-sensillum recordings can identify the specific olfactory receptor neurons (ORNs) that respond to (4S)-4-methyl-3-heptanone and its related compounds. researchgate.net This research can reveal sex-specific and stereoselective ORNs, providing fundamental insights into the mechanisms of insect chemoreception. researchgate.net
The biosynthesis of (S)-4-methyl-3-heptanone from propionate units via a polyketide/fatty acid pathway is a key area of study. nih.govrsc.org Elucidating the specific enzymes and genetic pathways involved in this process could enable the development of biotechnological methods for its production. This interdisciplinary approach, combining organic synthesis, analytical chemistry, and entomology, is essential for developing new and effective pest management strategies that utilize synthetic pheromones to monitor or disrupt insect behavior. researchgate.netnih.gov
Expanding Applications in Materials Science Research (e.g., Chiral Polymers, Liquid Crystals)
The unique chiral structure of (4S)-4-methyl-3-heptanone and related chiral ketones makes them attractive building blocks for advanced materials. Future research is exploring their incorporation into chiral polymers and liquid crystals, creating materials with novel optical and physical properties.
In the field of liquid crystals, chiral molecules are used as "dopants" to induce a helical twist in an achiral nematic liquid crystal phase, resulting in a chiral-nematic (or cholesteric) liquid crystal (ChLC). rsc.orgwikipedia.orgyoutube.com These materials exhibit selective reflection of circularly polarized light, producing structural color. youtube.com Chiral ketones have been shown to be effective dopants for inducing such helical structures. tandfonline.comtandfonline.com The pitch of the helix, and thus the reflected color, can be sensitive to external stimuli like temperature, chemical vapors, or pH, making these materials promising for sensor applications. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4S)-4-methyl-3-heptanone?
- Methodology :
-
Grignard Reaction : Reacting ethylmagnesium bromide with a substituted ketone (e.g., 4-methylpentan-2-one) under anhydrous conditions .
-
Reduction of Ketones : Using NaBH₄ or LiAlH₄ to reduce 4-methyl-3-heptanol precursors, followed by oxidation to the ketone .
-
Challenges : Regioselectivity issues arise during enolate formation due to asymmetry in 3-heptanone. Alkylation at C2 vs. C4 requires chiral auxiliaries or asymmetric catalysis .
Q. How is the stereochemical purity of (4S)-4-methyl-3-heptanone verified?
- Analytical Techniques :
- GC/MS : Compare retention times and mass spectra with authenticated standards (e.g., CAS 6137-11-7) .
- Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases .
- Optical Rotation : Measure specific rotation ([α]D) against literature values .
Q. What physicochemical properties are critical for characterizing (4S)-4-methyl-3-heptanone?
- Key Properties (Table 1):
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 128.21 g/mol | |
| Boiling Point | ~170–175°C (predicted) | |
| Density (20°C) | 0.82–0.85 g/cm³ | |
| Vapor Pressure | 2.5 mmHg at 25°C |
Advanced Research Questions
Q. How does the stereochemistry at C4 influence receptor binding interactions?
- Case Study : Molecular dynamics simulations show that (4S)-4-methyl-3-heptanone forms stronger hydrogen bonds with Ser105 in mOR912-93 receptors compared to 4-heptanone. The (4S) configuration minimizes steric clashes with Ala247, enhancing binding affinity by ~7 kcal/mol .
- Experimental Validation : Use site-directed mutagenesis (e.g., Ala247→Gly) to test binding energy changes .
Q. What analytical challenges arise in quantifying trace levels in biological matrices?
- Extraction Methods : Air-assisted liquid-liquid microextraction (AALLME) achieves LODs of 0.01 mg/L for plasma, with recovery rates of 17–19% .
- Interference Mitigation : Co-eluting metabolites (e.g., valproic acid) require tandem MS (MRM mode) for specificity .
Q. How do oxidative conditions affect stability, and what degradation products form?
- Oxidation Pathways : Under accelerated aging (e.g., 60°C, O₂ exposure), 3-heptanone derivatives degrade into secondary alcohols (e.g., 4-methyl-3-heptanol) and carboxylic acids. GC-MS detects 2-heptanone and 4-heptanone as minor byproducts .
- Stabilization Strategies : Add antioxidants (e.g., BHT) to suppress radical chain reactions .
Q. What contradictions exist in reported binding affinities of isomers, and how can they be resolved?
- Contradiction : 4-Heptanone shows weak binding in mOR912-93 assays but higher affinity in some computational models .
- Resolution : Validate using isothermal titration calorimetry (ITC) to measure ΔG directly, accounting for solvent effects .
Methodological Recommendations
- Stereochemical Synthesis : Use asymmetric organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess .
- Data Reproducibility : Cross-validate spectral data with NIST Chemistry WebBook and PubChem entries .
- Metabolite Correlation : In pharmacokinetic studies, monitor 3-heptanone/VPA ratios to assess metabolic rates in epilepsy patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
